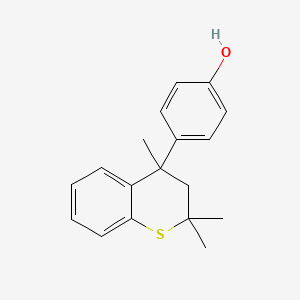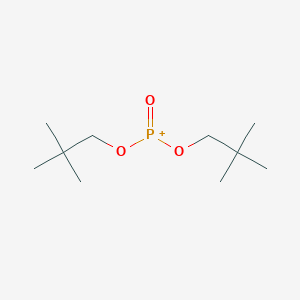
Agn-PC-006iws
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Vorbereitungsmethoden
The preparation of Agn-PC-006iws involves several synthetic routes and reaction conditions. Common methods include:
Template Method: This method requires a prefabricated template with quantities of pores to pattern the nanowires.
Electrochemical Method: This involves the use of electrochemical cells to synthesize the compound.
Wet Chemical Method: This method uses chemical reactions in a liquid phase to produce the compound.
Polyol Method: This involves the reduction of metal precursors in a polyol medium.
Analyse Chemischer Reaktionen
Agn-PC-006iws undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound.
Reduction: This reaction involves the gain of electrons by the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another.
Common reagents and conditions used in these reactions include hydrohalic acids (HX) for electrophilic addition reactions, and specific reagents for hydration, halogenation, and hydrohalogenation . Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Agn-PC-006iws has a wide range of scientific research applications, including:
Chemistry: It is used in the synthesis of various chemical compounds and materials.
Biology: It is used in biological studies to understand cellular processes and mechanisms.
Industry: It is used in the production of materials with specific properties, such as high electrical conductivity and thermal stability
Wirkmechanismus
The mechanism of action of Agn-PC-006iws involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. This can lead to various biological and chemical effects, depending on the specific targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Agn-PC-006iws can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
AGN-201904: This compound has been used in trials studying the prevention of peptic ulcers.
GLP-1 Receptor Agonists: These compounds are used in the treatment of type 2 diabetes and have similar mechanisms of action.
This compound is unique due to its specific molecular structure and properties, which make it suitable for a wide range of applications in various fields.
Eigenschaften
CAS-Nummer |
22289-00-5 |
|---|---|
Molekularformel |
C10H22O3P+ |
Molekulargewicht |
221.25 g/mol |
IUPAC-Name |
bis(2,2-dimethylpropoxy)-oxophosphanium |
InChI |
InChI=1S/C10H22O3P/c1-9(2,3)7-12-14(11)13-8-10(4,5)6/h7-8H2,1-6H3/q+1 |
InChI-Schlüssel |
JHVGCAWQXXUXPC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CO[P+](=O)OCC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



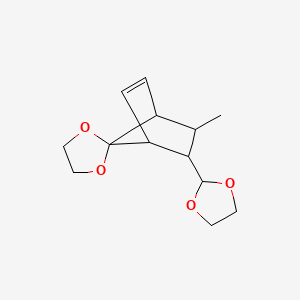
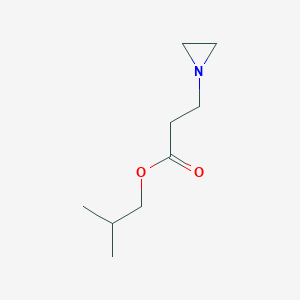
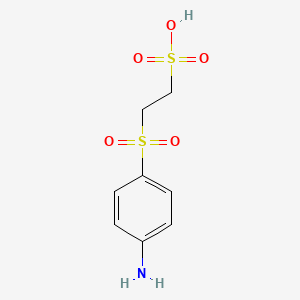
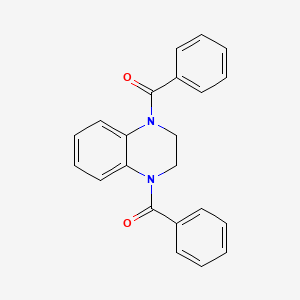

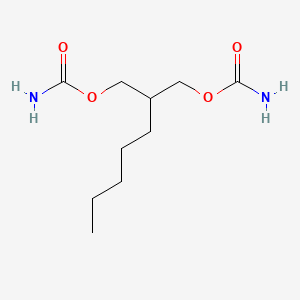
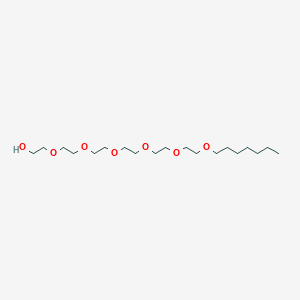
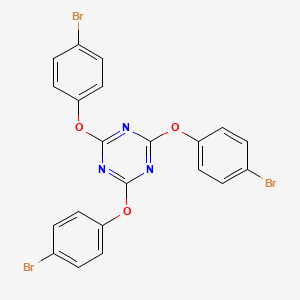
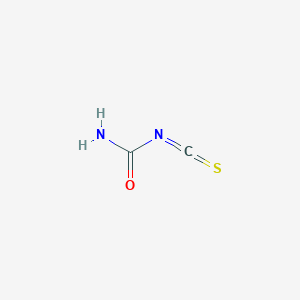
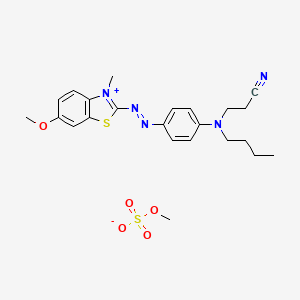

![Bicyclo[1.1.0]butane-1,3-dicarbonitrile](/img/structure/B14697948.png)
